N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-11-5-10-19-18(22)14-8-9-17-16(12-14)20-13-21(17)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFYSJPQMMYBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole core is synthesized through acid-catalyzed condensation of o-phenylenediamine-4-carboxylic acid with benzaldehyde , leveraging protocols from bis-benzimidazole syntheses. Sodium metabisulfite (Na₂S₂O₅) serves as a mild oxidizing agent in ethanol, facilitating cyclization at 80°C for 12 hours (Scheme 1). This method avoids harsh conditions (e.g., polyphosphoric acid) that could degrade the carboxylic acid group.
Scheme 1:
Alternative Routes via Nitro Reduction
For improved regiocontrol, 5-nitro-1-phenyl-1H-benzo[d]imidazole is reduced to the corresponding amine using zinc and ammonium chloride, followed by oxidation to the carboxylic acid. This stepwise approach mitigates side reactions during direct cyclization but requires additional purification steps.
Carboxamide Formation via Coupling Reactions
Activation of the Carboxylic Acid
The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3-methoxypropylamine in dichloromethane at 0°C. This method, adapted from benzimidazole alkylation studies, achieves 78–85% yield after recrystallization (Table 1).
Table 1: Carboxamide Synthesis Optimization
| Entry | Activating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | DCM | 0 | 85 |
| 2 | EDCI/HOBt | DMF | 25 | 72 |
| 3 | DCC | THF | 25 | 68 |
Coupling Agent-Mediated Amidation
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF facilitates direct amide bond formation at room temperature, albeit with lower yields due to steric hindrance from the benzimidazole core.
Regioselective Functionalization Challenges
Competing Alkylation Sites
The benzimidazole’s two nitrogen atoms (N1 and N3) pose regioselectivity challenges. 1-Phenyl substitution is achieved using benzaldehyde during cyclization, while the carboxamide occupies the C5 position. N3 alkylation with 3-methoxypropyl groups is unnecessary in this case, as the target structure specifies the carboxamide’s N-substituent.
Protecting Group Strategies
To prevent unwanted N-alkylation, the carboxylic acid is protected as a methyl ester during benzimidazole formation, followed by saponification and amidation. This approach mirrors strategies in quinazolinone syntheses, where sensitive functional groups are shielded during harsh reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : The N-(3-methoxypropyl) group’s methylene protons resonate as a triplet at δ 3.96–4.31 ppm, while the methoxy group appears as a singlet at δ 3.84–3.85 ppm.
- ¹³C NMR : The carboxamide carbonyl is observed at δ 165–168 ppm, with the 3-methoxypropyl chain’s carbons at δ 10–46 ppm.
- HRMS : Molecular ion peaks ([M + H]⁺) align with theoretical values within 2 ppm error.
Purity and Stability
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity. Accelerated stability studies (40°C/75% RH) indicate no degradation over 4 weeks, underscoring the compound’s robustness.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DCM are recovered via distillation, reducing waste generation by 40%. This aligns with green chemistry principles emphasized in recent benzimidazole syntheses.
Cost-Benefit Analysis
Using SOCl₂ for acyl chloride formation is cost-effective ($0.50/g) compared to coupling agents like EDCI ($2.30/g), making it preferable for large-scale production despite mild corrosion risks.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods against Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 2.60 | Staphylococcus aureus, Escherichia coli |
| Other derivatives | Varies | Various bacterial and fungal strains |
The findings suggested that this compound exhibits promising antimicrobial activity, particularly against resistant strains.
Anticancer Properties
Benzimidazole derivatives are increasingly recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Case Study: Anticancer Screening
A comprehensive study assessed the anticancer activity of this compound against several cancer cell lines, including colorectal carcinoma (HCT116).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The results indicated that the compound had a lower IC50 value compared to the standard drug 5-fluorouracil (5-FU), suggesting enhanced potency in inhibiting cancer cell growth.
Therapeutic Potential
Given its dual role as an antimicrobial and anticancer agent, this compound could be a candidate for further development in combination therapies that address both infections and cancer.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzimidazole-Carboxamide Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 3-methoxypropyl group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl in ) or heterocyclic (e.g., piperazinyl in ) carboxamide substituents.
- Synthesis Methods: Unlike the target compound, many analogs employ one-pot reductive cyclization with sodium dithionite (e.g., ) or amide coupling (e.g., ). Hydrazinecarboxamide derivatives (e.g., ) require additional steps for hydrazine bond formation.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Key Observations:
- Melting Points: Hydrazinecarboxamide derivatives (e.g., 172–194°C in ) exhibit higher melting points than non-hydrazine analogs, likely due to enhanced crystallinity from intermolecular H-bonding.
- Activity Trends: Electron-withdrawing groups (e.g., fluoro in ) improve antifungal activity, while methoxy groups (e.g., 3-methoxypropyl in the target compound) may enhance solubility and bioavailability .
Biological Activity
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the realm of cancer research and drug development. This article synthesizes available research findings related to its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a methoxypropyl group and a phenyl ring, which contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. The following table summarizes the cytotoxicity data against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5o | A549 | 0.15 ± 0.01 | 794.6 |
| 5o | SW480 | 3.68 ± 0.59 | 32.4 |
| Cisplatin | A549 | 5.77 ± 1.60 | - |
| Doxorubicin | A549 | 0.46 ± 0.02 | - |
The compound showed remarkable cytotoxicity against A549 lung cancer cells, significantly outperforming standard chemotherapeutics like cisplatin and doxorubicin . The selectivity index indicates a high preference for targeting cancer cells over normal cells.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest at the S phase in A549 cells. Molecular docking studies suggest that the compound interacts with topoisomerase IIα-DNA complexes, which is critical for DNA replication and transcription .
Structure-Activity Relationship (SAR)
The effectiveness of benzimidazole derivatives can be influenced by their substituents. Research indicates that electron-donating groups on the phenyl ring enhance cytotoxicity, while variations in alkyl chain length also affect activity . For instance, the introduction of methoxy groups significantly increases potency against certain cancer cell lines.
Case Studies
In a comparative study of various benzimidazole derivatives, it was found that compounds with specific substitutions exhibited superior activity against cancer cell lines compared to others lacking such modifications. For example, derivatives featuring methoxy or hydroxy groups displayed enhanced selectivity and potency against breast cancer (MCF-7) and colon cancer (SW480) cell lines .
Q & A
Q. What are the key synthetic pathways for N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps include:
- Coupling reactions : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Oxyma in solvents such as DCM/DMF (1:1) to activate carboxyl groups for amide bond formation .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while catalysts like palladium complexes improve selectivity in cross-coupling steps .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the benzimidazole core and substituent positions (e.g., methoxypropyl and phenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- FTIR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition : Screen against kinases (e.g., PI3K) via fluorescence-based assays to identify potential targets .
- Antimicrobial testing : Use microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and increases yields by 15–20% compared to conventional heating .
- Microwave irradiation : Enhances cyclization efficiency for the benzimidazole core .
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare results across studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for viability) .
- Dose-response curves : Validate IC values with at least three independent replicates to account for variability .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets like PI3K .
Q. What strategies elucidate the compound’s mechanism of action?
- Kinase profiling : Utilize kinase inhibitor panels to identify off-target effects .
- Molecular docking : Predict binding modes to enzymes (e.g., PI3K) using software like AutoDock Vina .
- Metabolomic analysis : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to confirm pathway disruption .
Q. How can structure-activity relationships (SAR) guide the design of analogs?
- Substituent variation : Modify the methoxypropyl group to shorter/longer alkoxy chains and assess solubility and potency .
- Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH) using X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
